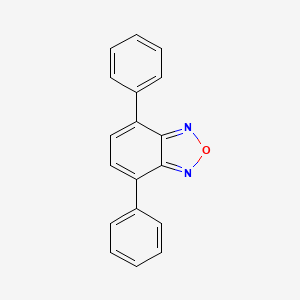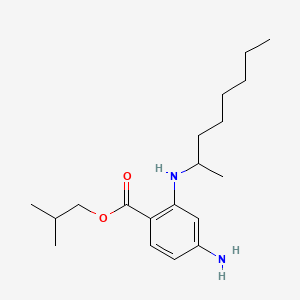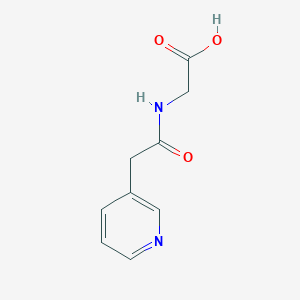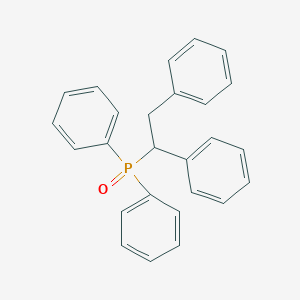
4,7-Diphenyl-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diphenyl-2,1,3-benzoxadiazole is a heterocyclic compound that has garnered significant interest due to its unique structural and photophysical properties. This compound is characterized by a benzoxadiazole core substituted with phenyl groups at the 4 and 7 positions. It is known for its strong electron-withdrawing ability and high fluorescence quantum yield, making it a valuable component in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diphenyl-2,1,3-benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with benzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Diphenyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline derivatives, amine derivatives, and various substituted benzoxadiazoles .
Applications De Recherche Scientifique
4,7-Diphenyl-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe for detecting biological molecules.
Mécanisme D'action
The mechanism by which 4,7-Diphenyl-2,1,3-benzoxadiazole exerts its effects is primarily through its strong electron-withdrawing ability and fluorescence. The compound interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation and function of the target molecules, which can be detected through changes in fluorescence intensity and wavelength .
Comparaison Avec Des Composés Similaires
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of oxygen. Known for its strong electron-withdrawing properties and use in electronic materials.
2,1,3-Benzoxadiazole: Similar core structure but without the phenyl substitutions.
Uniqueness: 4,7-Diphenyl-2,1,3-benzoxadiazole is unique due to its high fluorescence quantum yield and strong electron-withdrawing ability, which make it particularly valuable in applications requiring high sensitivity and specificity .
Propriétés
Numéro CAS |
6625-34-9 |
|---|---|
Formule moléculaire |
C18H12N2O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
4,7-diphenyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C18H12N2O/c1-3-7-13(8-4-1)15-11-12-16(14-9-5-2-6-10-14)18-17(15)19-21-20-18/h1-12H |
Clé InChI |
TUXNZILAFVLZFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C3=NON=C23)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)


![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)


![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
